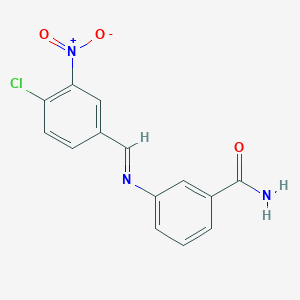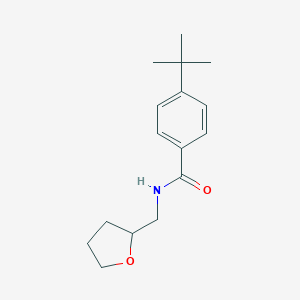
7-dodecyl-8-(isopropylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-dodecyl-8-(isopropylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione, also known as DIPT, is a purine derivative that has gained interest in recent years due to its potential applications in scientific research. This compound has been found to have unique properties that make it useful in various fields of study, including medicinal chemistry, biochemistry, and pharmacology. In
Mécanisme D'action
The mechanism of action of 7-dodecyl-8-(isopropylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is not fully understood, but it is believed to act as an inhibitor of certain enzymes and proteins. This compound has been found to inhibit the activity of the enzyme dihydroorotate dehydrogenase, which is involved in the de novo synthesis of pyrimidine nucleotides. This compound has also been found to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and viral infections. This compound has also been found to have anti-inflammatory and antioxidant properties. In vivo studies have shown that this compound has a low toxicity profile and does not cause any significant adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
7-dodecyl-8-(isopropylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high purity. It has low toxicity and does not cause any significant adverse effects. This compound can be used in a variety of assays to study enzyme kinetics, protein-protein interactions, and drug development. However, this compound also has limitations. Its mechanism of action is not fully understood, and its effects on human health are not yet fully known.
Orientations Futures
There are several future directions for the study of 7-dodecyl-8-(isopropylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione. One direction is to investigate its potential as a drug candidate for the treatment of cancer and viral infections. Another direction is to study its mechanism of action and its effects on various cellular processes. Further studies are also needed to determine the optimal dosage and administration of this compound for therapeutic use. Additionally, more research is needed to fully understand the potential risks and benefits of this compound for human health.
Méthodes De Synthèse
The synthesis of 7-dodecyl-8-(isopropylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves the reaction of 7-bromo-8-(isopropylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione with dodecyl magnesium bromide. The reaction is carried out in anhydrous tetrahydrofuran at a temperature of -78°C. The resulting product is then purified using column chromatography to obtain this compound in high purity.
Applications De Recherche Scientifique
7-dodecyl-8-(isopropylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has been found to have potential applications in various fields of scientific research. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cancer and viral infections. In biochemistry, this compound has been used as a tool to study protein-protein interactions and enzyme kinetics. In pharmacology, this compound has been used to investigate the mechanism of action of various drugs and to develop new drug targets.
Propriétés
IUPAC Name |
7-dodecyl-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36N4O2S/c1-5-6-7-8-9-10-11-12-13-14-15-25-17-18(22-21(25)28-16(2)3)24(4)20(27)23-19(17)26/h16H,5-15H2,1-4H3,(H,23,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHPOHSIZENIBLW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN1C2=C(N=C1SC(C)C)N(C(=O)NC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(5-Bromo-2,4-dimethoxybenzylidene)amino]benzamide](/img/structure/B406125.png)
![N-[4-(benzyloxy)benzylidene]-N-(3-iodo-4-methylphenyl)amine](/img/structure/B406127.png)
![1-[(5-Bromo-2-thienyl)methylene]-2-(2-nitrophenyl)hydrazine](/img/structure/B406131.png)
![N-(3-bromo-4-methylphenyl)-N-[(4-methoxy-1-naphthyl)methylene]amine](/img/structure/B406132.png)
![N-[(Z)-1-(3-aminophenyl)ethylideneamino]thiophene-2-carboxamide](/img/structure/B406133.png)
![(1E,2E)-bis[(5-bromothiophen-2-yl)methylidene]hydrazine](/img/structure/B406134.png)
![2-[(3,5-Dichloro-2-hydroxybenzylidene)amino]benzamide](/img/structure/B406135.png)
![2-[(mesitylmethylene)amino]-N-phenylbenzamide](/img/structure/B406136.png)
![2-[(4-Isopropylbenzylidene)amino]benzamide](/img/structure/B406137.png)
![4-ethoxy-N'-[(9-ethyl-9H-carbazol-3-yl)methylene]benzohydrazide](/img/structure/B406138.png)

![Ethyl 4-[({5-nitro-2-thienyl}methylene)amino]benzoate](/img/structure/B406146.png)
![(2-Fluoro-5-nitrophenyl)[4-(methylsulfanyl)benzylidene]amine](/img/structure/B406147.png)